REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)(=[O:3])[CH3:2].[CH3:12][N:13]([CH3:16])[CH:14]=O.C(N(CC)CC)C.[O-][Si]([O-])=O.[Mg+2]>CO.C(Cl)(Cl)Cl.C1C=CC=CC=1>[C:1]([NH:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[C:7](=[CH:12][N:13]([CH3:16])[CH3:14])[CH2:6]1)(=[O:3])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CCC(CC1)=O
|
Name
|
dimethylacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction mixture was prepared from 15.5 g
|
Type
|
DISTILLATION
|
Details
|
The benzene was distilled
|
Type
|
ADDITION
|
Details
|
of benzene were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated just below the boiling point of benzene for about 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
was then distilled again until the volume
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
formed in the above reaction
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate to dryness
|
Type
|
CUSTOM
|
Details
|
yielded a residue, chromatography of a chloroform solution of which over 200 g
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1CC(C(CC1)=O)=CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |